Cas no 402-14-2 (2-Nitro-5-(trifluoromethyl)aniline)

2-Nitro-5-(trifluoromethyl)aniline structure
402-14-2 structure
商品名:2-Nitro-5-(trifluoromethyl)aniline
CAS番号:402-14-2
MF:C7H5N2O2F3
メガワット:206.122
MDL:MFCD00042447
CID:37260
PubChem ID:223100

2-Nitro-5-(trifluoromethyl)aniline 化学的及び物理的性質

名前と識別子

    • 2-Nitro-5-(trifluoromethyl)aniline
    • 3-Amino-4-nitrobenzitrifluoride
    • 3-Amino-4-nitrobenzotrifluoride
    • m-Toluidine,a,a,a-trifluoro-6-nitro- (5CI)
    • 5-Trifluoromethyl-2-nitroaniline
    • NSC 10324
    • SCHEMBL331522
    • n2-phenylacetyl-guanosine
    • 2-nitro-5-(trifluoromethyl)benzenamine
    • 5-(Trifluoromethyl)-2-nitrobenzenamine
    • NSC-10324
    • CL8990
    • AKOS005216463
    • SY040757
    • 3-Amino-4-nitro benzo trifluoride
    • CS-0007572
    • 402-14-2
    • MFCD00042447
    • FT-0600527
    • DTXSID00278848
    • Benzenamine, 2-nitro-5-(trifluoromethyl)-
    • NSC10324
    • 2-nitro-5-trifluoromethyl-aniline
    • AMY30150
    • AS-46162
    • A6728
    • BBL103384
    • STL557194
    • MDL: MFCD00042447
    • インチ: 1S/C7H5F3N2O2/c8-7(9,10)4-1-2-6(12(13)14)5(11)3-4/h1-3H,11H2
    • InChIKey: AUTLVHYEAAAKNM-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1C(F)(F)F)N)[N+](=O)[O-]
    • BRN: 2732344

計算された属性

  • せいみつぶんしりょう: 206.03000
  • どういたいしつりょう: 206.03
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.8A^2
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.503
  • ゆうかいてん: 98-100°C
  • ふってん: 290.5°Cat760mmHg
  • フラッシュポイント: 129.5°C
  • PSA: 71.84000
  • LogP: 3.30020
  • ようかいせい: 使用できません

2-Nitro-5-(trifluoromethyl)aniline セキュリティ情報

2-Nitro-5-(trifluoromethyl)aniline 税関データ

  • 税関コード:2921420090
  • 税関データ:

    中国税関コード:

    2921420090

    概要:

    2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Nitro-5-(trifluoromethyl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1031978-100g
3-Amino-4-nitrobenzitrifluoride
402-14-2 95%
100g
¥21387.00 2024-05-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PK573-200mg
2-Nitro-5-(trifluoromethyl)aniline
402-14-2 98%
200mg
133.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PK573-1g
2-Nitro-5-(trifluoromethyl)aniline
402-14-2 98%
1g
429.0CNY 2021-07-10
Chemenu
CM101597-25g
5-(trifluoromethyl)-2-nitrobenzenamine
402-14-2 95+%
25g
$468 2022-03-01
Apollo Scientific
PC3972-1g
3-Amino-4-nitrobenzotrifluoride
402-14-2
1g
£60.00 2025-02-21
eNovation Chemicals LLC
D292638-1g
2-Nitro-5-(trifluoromethyl)aniline
402-14-2 97%
1g
$200 2023-08-31
abcr
AB172883-1 g
2-Nitro-5-(trifluoromethyl)aniline; 97%
402-14-2
1g
€87.10 2022-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N134150-5g
2-Nitro-5-(trifluoromethyl)aniline
402-14-2 97%
5g
¥1169.90 2023-09-01
Alichem
A013006366-500mg
2-Nitro-5-(trifluoromethyl)aniline
402-14-2 97%
500mg
$798.70 2023-09-02
TRC
N587390-1g
2-Nitro-5-(trifluoromethyl)aniline
402-14-2
1g
$ 155.00 2023-09-06

2-Nitro-5-(trifluoromethyl)aniline サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:402-14-2)2-Nitro-5-(trifluoromethyl)aniline
注文番号:A6728
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Monday, 2 September 2024 16:04
価格 ($):180.0
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:402-14-2)3-Amino-4-nitrobenzi
注文番号:1647267
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally

2-Nitro-5-(trifluoromethyl)aniline 関連文献

  • Li-Na Xiao,Yan Wang,Cheng-Ling Pan,Jia-Ning Xu,Tie-Gang Wang,Hong Ding,Zhong-Min Gao,Da-Fang Zheng,Xiao-Bing Cui,Ji-Qing Xu CrystEngComm 2011 13 4878
  • 2. Nucleophilic attacks on carbon–carbon double bonds. Part XV. Further evidence for base-catalysis in the reaction of 1,1-dicyano-2-p-dimethylaminophenyl-2-fluoroethylene with substituted anilines in acetonitrile
  • 3. Further investigations of trifluoromethyldiphenyl derivatives
    M. R. Pettit,J. C. Tatlow J. Chem. Soc. 1954 1071
  • 4. The synthesis of certain trifluoromethylquinoline derivatives
    R. Belcher,M. Stacey,A. Sykes,J. C. Tatlow J. Chem. Soc. 1954 3846
  • 5. 587. The synthesis of some perfluoroalkylbenzimidazoles
    B. C. Bishop,A. S. Jones,J. C. Tatlow J. Chem. Soc. 1964 3076
  • 6. The X-ray molecular structures of methyl 4,5,7,8,9,10,11,12,13,14-decahydro-7,9-dioxo-8,15-methenopyrrolo[3,2,1-op][1]benzazacyclododecine-16-carboxylate, methyl (Z)-1′,2′,4′,5′-tetrahydro-2,4′-dioxospiro(cycloheptane-1,6′-[6H]pyrrolo[3,2,1-ij]quinolin)-5′-ylideneacetate, and methyl (Z)-1,1a,2,3,4,8,9,9a-octahydro-1-methoxycarbonylmethyl-11-methoxycarbonylmethylene-12-oxo-1b,4a-epoxyethanoindolizino[2,3,4,5,6-jklm]carbazole-1-carboxylate
    Roy M. Letcher,Ting-Fong Lai,Thomas C. W. Mak J. Chem. Soc. Perkin Trans. 1 1985 1921
  • 7. Notes
    W. Gerrard,W. J. Green,R. A. Nutkins,A. Sykes,J. C. Tatlow,C. C. Addison,J. Lewis,R. L. Jones,R. J. W. Le Fèvre,J. Northcott,R. H. Hall,E. S. Stern,J. R. Naylor,A. M. Islam,R. A. Raphael J. Chem. Soc. 1952 4076
  • 8. Gas–liquid chromatography measured activity coefficients in non-electrolyte solutions
    D. L. Meen,F. Morris,J. Howard Purnell,O. P. Srivastava J. Chem. Soc. Faraday Trans. 1 1973 69 2080

2-Nitro-5-(trifluoromethyl)anilineに関する追加情報

Introduction to 2-Nitro-5-(Trifluoromethyl)Aniline (CAS No. 402-14-2)

2-Nitro-5-(Trifluoromethyl)Aniline, also known by its CAS registry number CAS No. 402-14-2, is a chemical compound that has garnered significant attention in various fields of research and industry. This compound is a derivative of aniline, a basic aromatic amine, with a nitro group at the 2-position and a trifluoromethyl group at the 5-position of the benzene ring. The combination of these substituents imparts unique chemical and physical properties to the molecule, making it valuable for diverse applications.

The structure of 2-Nitro-5-(Trifluoromethyl)Aniline is characterized by its aromatic benzene ring, which is a six-membered cyclic structure with alternating single and double bonds. The nitro group (-NO₂) at the 2-position introduces strong electron-withdrawing effects, while the trifluoromethyl group (-CF₃) at the 5-position also exhibits electron-withdrawing characteristics due to the electronegativity of fluorine atoms. These substituents not only influence the electronic properties of the molecule but also play a crucial role in determining its reactivity and stability.

Recent studies have highlighted the potential of 2-Nitro-5-(Trifluoromethyl)Aniline in various chemical reactions, particularly in the synthesis of advanced materials and pharmaceutical compounds. For instance, researchers have explored its use as an intermediate in the preparation of heterocyclic compounds, which are essential components in drug design. The compound's ability to undergo nucleophilic aromatic substitution reactions has been extensively studied, providing insights into its reactivity under different conditions.

In terms of physical properties, 2-Nitro-5-(Trifluoromethyl)Aniline is typically a crystalline solid with a melting point around 170°C. Its solubility in common solvents such as water and organic solvents varies depending on the solvent's polarity and the compound's hydrophobic nature due to the trifluoromethyl group. These properties make it suitable for various synthetic procedures where precise control over solubility and reactivity is required.

The synthesis of 2-Nitro-5-(Trifluoromethyl)Aniline involves multiple steps, often starting from aniline derivatives. One common approach involves nitration followed by fluorination or substitution reactions to introduce the trifluoromethyl group. Recent advancements in catalytic methods and green chemistry have led to more efficient and environmentally friendly synthesis pathways for this compound, reducing waste and improving yield.

The application of CAS No. 402-14-2 extends beyond traditional chemical synthesis. It has been utilized in material science for the development of novel polymers and coatings due to its ability to enhance thermal stability and mechanical properties. Additionally, its role as a precursor in pharmaceutical chemistry has been explored, particularly in the development of bioactive molecules with potential therapeutic applications.

In conclusion, 2-Nitro-5-(Trifluoromethyl)Aniline, identified by its CAS number CAS No. 402-14-2, is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, combined with recent research advancements, positions it as an important tool in modern chemical innovation.

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